4,5,7-Trichloro-2-phenylquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry
Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govwikipedia.org This discovery marked the beginning of extensive research into the synthesis and properties of quinoline and its derivatives. A significant milestone in quinoline chemistry was the development of the Skraup synthesis in 1881, which provided a general method for producing quinolines from anilines and glycerol. nih.gov
The biological importance of the quinoline scaffold came to the forefront with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, as a potent antimalarial agent. nih.govbritannica.com This led to the synthesis of numerous quinoline-based drugs, including the widely used antimalarial chloroquine. nih.govbritannica.com Beyond medicine, quinoline derivatives have found applications as precursors to dyes, such as cyanine (B1664457) dyes, and as chelating agents like 8-hydroxyquinoline. nih.govwikipedia.org The continuous exploration of quinoline chemistry has revealed its versatility, with derivatives exhibiting a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov
Importance of Polyhalogenated Organic Compounds in Chemical Research
Polyhalogenated compounds (PHCs) are organic molecules containing multiple halogen atoms. wikipedia.org The incorporation of halogens such as chlorine, bromine, and fluorine can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comresearchgate.net This has made PHCs valuable in a vast array of applications, from pharmaceuticals and pesticides to fire-retardant materials and industrial solvents. wikipedia.orgunacademy.com
In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic potential of a drug candidate. mdpi.com Halogen atoms can act as bioisosteres for other functional groups, improve membrane permeability, and increase the compound's half-life by blocking metabolic pathways. researchgate.net The unique electronic nature of halogens also allows them to participate in halogen bonding, a non-covalent interaction that can influence molecular self-assembly and protein-ligand binding. nih.gov However, the persistence of some PHCs in the environment and their potential for bioaccumulation have also made them a subject of environmental research. wikipedia.orgnih.gov
Specific Research Gaps and Opportunities Pertaining to 4,5,7-Trichloro-2-phenylquinoline
While the broader classes of quinolines and polyhalogenated compounds are well-studied, specific isomers like this compound often have a more limited body of dedicated research. A preliminary review of the available literature suggests that while synthesis and basic characterization of such compounds may be reported, there are significant gaps in our understanding of their specific properties and potential applications.
Identified Research Gaps and Opportunities include:
Detailed Biological Evaluation: There is a need for comprehensive studies to evaluate the biological activity of this compound against a wide range of targets. While related halogenated quinolines have shown promise as antibacterial and anticancer agents, the specific activity of this trichlorinated phenylquinoline remains largely unexplored. nih.govacs.org
Materials Science Applications: The influence of the specific trichloro-substitution pattern on the photophysical and electronic properties of the 2-phenylquinoline (B181262) scaffold has not been thoroughly investigated. This presents an opportunity to explore its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or as a component in fluorescent sensors. researchgate.net
Advanced Spectroscopic and Structural Analysis: While basic characterization is likely available, in-depth studies using advanced spectroscopic techniques and single-crystal X-ray diffraction would provide valuable insights into the precise molecular geometry, intermolecular interactions, and the influence of the chlorine atoms on the electronic structure.
Comparative Physicochemical Studies: A systematic investigation comparing the physicochemical properties (e.g., solubility, pKa, lipophilicity) of this compound with other chlorinated isomers would provide a deeper understanding of structure-property relationships within this class of compounds. researchgate.net
Addressing these research gaps will not only contribute to the fundamental understanding of this specific molecule but could also unlock its potential for novel applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1155602-25-7 |
|---|---|
Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,5,7-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MKACOISDPQWEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4,5,7 Trichloro 2 Phenylquinoline
De Novo Synthetic Routes to the Quinoline (B57606) Core
The de novo synthesis of the quinoline scaffold is a foundational aspect of obtaining 4,5,7-Trichloro-2-phenylquinoline. This involves constructing the bicyclic ring system from acyclic or simpler cyclic precursors. Methodologies range from historical name reactions, which have been adapted for modern use, to highly efficient contemporary catalytic processes.
Adaptations of Classical Quinoline Synthesis (e.g., Friedländer Annulation)
The Friedländer synthesis is a prominent and versatile classical method for constructing quinoline derivatives. nih.gov The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. organic-chemistry.org
Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) addition between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway suggests the initial formation of a Schiff base between the amine and the carbonyl compound, which then undergoes an intramolecular aldol condensation to yield the final product. wikipedia.org
To specifically synthesize the this compound core, a logical adaptation of the Friedländer reaction would involve the condensation of 2-amino-4,6-dichlorobenzophenone with a compound that can provide the remaining atoms for the pyridine (B92270) ring. However, the availability and stability of such highly substituted starting materials can be a limiting factor. A more common approach involves synthesizing the 2-phenylquinoline (B181262) core first and then performing subsequent halogenation steps.
Innovations in the Friedländer synthesis have focused on improving yields and reaction conditions. Methodologies now include the use of various catalysts such as trifluoroacetic acid, iodine, and numerous Lewis acids. wikipedia.org Additionally, techniques like microwave-assisted synthesis have been employed to accelerate the reaction and improve efficiency. organic-chemistry.orgnih.gov A one-pot method has been developed that starts from o-nitroarylcarbaldehydes, which are reduced in situ to the corresponding o-aminoarylcarbaldehydes using reagents like iron powder before condensation. organic-chemistry.org
| Catalyst Type | Examples | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid | Solvent-free, conventional heating or microwave | Readily available and inexpensive. | wikipedia.orgorganic-chemistry.org |
| Lewis Acids | In(OTf)₃, Nd(NO₃)₃·6H₂O, ZnCl₂ | Solvent-free or in various solvents | High efficiency and selectivity for the desired product. | nih.govorganic-chemistry.orgrsc.org |
| Elemental Catalysts | Iodine | Solvent-free or in ethanol | Mild conditions and high efficiency. | wikipedia.orgorganic-chemistry.org |
| Nanocatalysts | Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free, 60 °C | High activity, reusability, and environmentally benign. | nih.govacs.orgnih.gov |
| Ionic Liquids | [Hbim]BF₄ | Solvent-free, 100 °C | High yields and catalyst is recoverable and reusable. | nih.gov |
Modern Catalytic Approaches for Ring Formation
Modern synthetic chemistry has introduced a variety of advanced catalytic methods for quinoline synthesis that offer improvements in terms of efficiency, atom economy, and functional group tolerance. acs.org These methods often rely on transition-metal catalysis to facilitate C-H activation and oxidative annulation pathways. mdpi.com
Catalysts based on transition metals such as rhodium, palladium, copper, and cobalt are widely used. mdpi.com For instance, a rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, cobalt-catalyzed reactions can produce quinoline skeletons from acetophenone and aniline with high yields. mdpi.com These methods often proceed under milder conditions than classical syntheses and can tolerate a broader range of functional groups. nih.govmdpi.com
Nanocatalysts have also emerged as a green and efficient alternative for quinoline synthesis. acs.orgnih.gov Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), can be functionalized and used as recyclable catalysts for reactions like the Friedländer synthesis, often under solvent-free conditions. nih.govacs.orgnih.gov These catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high activity and easy separation from the reaction mixture. acs.org
Visible-light-induced reactions represent another frontier in quinoline synthesis. These methods use photocatalysts to promote oxidative cyclization reactions under mild and environmentally friendly conditions, often using air or oxygen as the oxidant. mdpi.comorganic-chemistry.org
Targeted Introduction of Halogen Substituents onto the Quinoline Scaffold
Once the 2-phenylquinoline core is formed, the next crucial step is the introduction of chlorine atoms at the 4, 5, and 7 positions. This requires highly selective halogenation methods to control the position of substitution on the bicyclic ring system.
Regioselective Halogenation Strategies
The regioselectivity of electrophilic substitution on the quinoline ring is influenced by the electronic properties of its two constituent rings. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine ring, with substitutions favoring the 5- and 8-positions. firsthope.co.in However, achieving the specific 4,5,7-trichloro pattern requires overcoming these natural selectivities.
C5 and C7 Halogenation: The introduction of halogens at the C5 and C7 positions often relies on directing group strategies or metal-free protocols. For 8-substituted quinolines, such as those with an amide or urea group at the C8-position, remote C-H halogenation at the C5-position can be achieved with high regioselectivity. rsc.orgrsc.org An operationally simple, metal-free method utilizes trihaloisocyanuric acid as the halogen source, which can selectively halogenate the C5 position of various 8-substituted quinolines in good to excellent yields. rsc.orgrsc.org If the C5 position is already occupied, halogenation may be directed to the C7 position. rsc.org Iron(III)-catalyzed systems have also been developed for the C5-halogenation of 8-amidoquinolines in water. researchgate.net
C4 Halogenation: The introduction of a chlorine atom at the C4 position is typically achieved through nucleophilic substitution on a pre-functionalized quinoline, such as a quinolin-4-one, or by activating the quinoline ring via N-oxide formation. For example, 4,7-dichloroquinoline can be synthesized and subsequently functionalized. mdpi.com The N-oxide of a quinoline derivative activates the C2 and C4 positions towards substitution. mdpi.comnih.govnih.gov
A plausible synthetic sequence to achieve this compound could involve:
Synthesis of 8-amino-2-phenylquinoline.
Conversion of the amino group to a suitable directing group (e.g., an amide).
Regioselective chlorination at the C5 and C7 positions.
Removal of the directing group and introduction of a chloro group at the C4 position, possibly via a Sandmeyer-type reaction on a 4-amino derivative or by conversion to a quinolin-4-one followed by chlorination.
Mechanistic Aspects of Halogenation Reactions
The primary mechanism for the halogenation of the quinoline ring is electrophilic aromatic substitution (EAS). The electrophile (e.g., Cl⁺) attacks the electron-rich benzene portion of the quinoline. The regioselectivity is dictated by the stability of the resulting Wheland intermediate (sigma complex). As noted, positions 5 and 8 are generally the most favored sites for electrophilic attack due to electronic factors. firsthope.co.in
In directed halogenations, the mechanism involves the formation of a complex between the directing group and a catalyst or reagent, which then delivers the halogen to a specific nearby C-H bond. For instance, in the iron(III)-catalyzed halogenation of 8-amidoquinolines, a single-electron transfer (SET) process is a likely part of the reaction mechanism. researchgate.net
In some modern C-H functionalization reactions, the mechanism may involve a concerted metalation-deprotonation (CMD) pathway, where a transition metal catalyst coordinates to the quinoline (often via the nitrogen atom or a directing group) and facilitates the cleavage of a specific C-H bond before the halogen is introduced. nih.gov Radical pathways have also been proposed for certain metal-free halogenation reactions. rsc.orgresearchgate.net
Functionalization and Derivatization of this compound
The presence of three chlorine atoms on the this compound scaffold makes it a versatile intermediate for further chemical modifications. nih.gov These chloro groups can act as synthetic handles for introducing a wide array of new functional groups, thereby expanding the chemical space of quinoline derivatives. brieflands.comrsc.orgnih.gov
The primary methods for functionalizing such polychlorinated quinolines are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Cross-Coupling Reactions: The carbon-chlorine bonds can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of alkyl, aryl, vinyl, or alkynyl groups. This is a powerful strategy for building molecular complexity. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is particularly susceptible to SNAr reactions due to its position relative to the electron-withdrawing ring nitrogen atom. Strong nucleophiles, such as amines (e.g., morpholine), alkoxides, or thiolates, can displace the C4-chloro group to form new derivatives. mdpi.com The chlorine atoms at C5 and C7 on the benzene ring are less reactive towards SNAr unless activated by other strong electron-withdrawing groups.
This dual reactivity allows for the selective functionalization of this compound. For example, a nucleophile could first be used to displace the C4-chloro group, followed by a cross-coupling reaction to modify the C5 or C7 positions. This stepwise approach enables the synthesis of a diverse library of complex quinoline-based molecules.
| Reaction Type | Position | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Amines, Alkoxides, Thiolates | 4-Amino-, 4-Alkoxy-, 4-Thioether-quinolines | mdpi.com |
| Suzuki Coupling | C4, C5, C7 | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted quinolines | nih.gov |
| Heck Coupling | C4, C5, C7 | Alkenes, Pd catalyst (e.g., Pd(OAc)₂), Base | Alkene-substituted quinolines | mdpi.com |
| Sonogashira Coupling | C4, C5, C7 | Terminal alkynes, Pd/Cu catalysts, Base | Alkynyl-substituted quinolines | nih.gov |
| Buchwald-Hartwig Amination | C4, C5, C7 | Amines, Pd catalyst, Ligand, Base | Amino-substituted quinolines | rsc.org |
Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds, and they have been successfully applied to various chloroquinoline systems. nih.govnih.gov These reactions, including the Suzuki, Stille, and Negishi couplings, enable the introduction of a wide range of aryl, vinyl, and alkyl groups onto the quinoline core. researchgate.netwikipedia.org
The general mechanism for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) catalyst, transmetalation with an organometallic reagent (organoboron, organotin, or organozinc), and reductive elimination to yield the final product and regenerate the catalyst. youtube.com
For this compound, the regioselectivity of cross-coupling is a critical consideration. The chlorine atom at the C4 position is the most susceptible to oxidative addition due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which polarizes the C-Cl bond. In contrast, the C5 and C7 positions on the benzenoid portion of the ring are less activated. Consequently, mono-functionalization typically occurs selectively at the C4 position under controlled conditions. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems employing specialized ligands can effectively facilitate their coupling. wikipedia.orgtaylorandfrancis.com
| Reaction | Organometallic Reagent | Typical Catalyst/Ligand | Expected Product (at C4) |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂ / SPhos | 5,7-Dichloro-4-aryl-2-phenylquinoline |
| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | 5,7-Dichloro-4-aryl-2-phenylquinoline |
| Negishi Coupling | Organozinc halide (Ar-ZnCl) | PdCl₂(dppf) | 5,7-Dichloro-4-aryl-2-phenylquinoline |
Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of the quinoline ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, makes the this compound scaffold susceptible to nucleophilic aromatic substitution (SNAr). This reaction pathway is particularly effective for replacing the chlorine atoms with heteroatom nucleophiles.
The SNAr mechanism proceeds via an addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing a leaving group (chloride), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity is subsequently restored by the expulsion of the chloride ion.
Similar to cross-coupling reactions, the regioselectivity of SNAr is dictated by the electronic properties of the quinoline ring. The C4 position is the most electrophilic and therefore the most reactive site for nucleophilic attack. This high reactivity allows for the selective substitution of the C4-chloro group while leaving the C5- and C7-chloro substituents intact, provided the reaction conditions are carefully controlled.
| Nucleophile | Reagent Example | Expected Product (at C4) |
|---|---|---|
| Amine | Aniline (PhNH₂) | 5,7-Dichloro-N,2-diphenylquinolin-4-amine |
| Alkoxide | Sodium Methoxide (NaOMe) | 5,7-Dichloro-4-methoxy-2-phenylquinoline |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 5,7-Dichloro-2-phenyl-4-(phenylthio)quinoline |
Electrophilic Aromatic Substitution on the Phenyl Moiety
While the chlorinated quinoline core is electron-deficient and generally unreactive toward electrophiles, the 2-phenyl substituent can undergo electrophilic aromatic substitution (EAS). The reactivity of this phenyl ring is governed by the electronic influence of the 4,5,7-trichloroquinolin-2-yl group to which it is attached.
The quinoline ring system, particularly when substituted with three electron-withdrawing chlorine atoms, acts as a powerful deactivating group. wikipedia.org This deactivation occurs through a negative inductive effect (-I), which withdraws electron density from the phenyl ring and destabilizes the cationic intermediate (arenium ion) formed during the EAS mechanism. As a deactivating group, the 4,5,7-trichloroquinolin-2-yl substituent directs incoming electrophiles to the meta positions (C3' and C5') of the phenyl ring.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4,5,7-Trichloro-2-(3-nitrophenyl)quinoline |
| Bromination | Br₂ / FeBr₃ | 2-(3-Bromophenyl)-4,5,7-trichloroquinoline |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(3-(4,5,7-Trichloroquinolin-2-yl)phenyl)ethan-1-one |
Mechanistic Investigations of this compound Formation and Reactivity
Understanding the mechanisms behind the formation and subsequent reactions of this compound is essential for optimizing synthetic procedures and predicting chemical behavior. Such investigations often involve kinetic studies and computational analysis of reaction pathways.
Reaction Kinetics and Transition State Analysis
The formation of the quinoline core often proceeds through complex, multi-step reactions like the Combes, Skraup, or Friedländer syntheses. iipseries.orgresearchgate.netpharmaguideline.com Kinetic studies of these reactions can elucidate the rate-determining step and the influence of various substituents on the reaction rate. For example, analysis of substituent effects in modified Combes reactions has provided insights into the electronic demands of the cyclization step. scilit.com
Modern mechanistic studies frequently employ computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways. researchgate.net Transition state analysis allows for the calculation of activation energies for different potential steps, helping to identify the most favorable mechanistic route. scilit.com For the reactivity of the final product, such as in cross-coupling or SNAr reactions, computational models can predict the regioselectivity by calculating the energies of transition states for reactions at each of the chlorinated positions.
| Methodology | Key Parameters Investigated | Insights Gained |
|---|---|---|
| Reaction Kinetics | Rate constants, reaction orders, activation energy (Ea), Hammett plots | Identification of rate-determining steps, understanding of electronic and steric effects |
| Transition State Analysis (Computational) | Geometries of intermediates and transition states, activation energy barriers, imaginary frequencies | Elucidation of detailed reaction pathways, prediction of regioselectivity and stereoselectivity |
Stereochemical Outcomes in Derivatization (if applicable)
The parent this compound molecule is achiral. However, stereocenters can be introduced during its synthesis or subsequent derivatization, making stereochemical outcomes an important consideration.
For instance, if a substituent introduced via cross-coupling or nucleophilic substitution contains a chiral center, the product will be a mixture of diastereomers unless a stereospecific reaction is employed. Furthermore, reactions can be designed to create new chiral centers on the quinoline scaffold itself. Asymmetric dearomative cycloadditions, for example, have been used to generate highly functionalized, chiral quinoline-fused structures with excellent stereocontrol. acs.orgacs.org The synthesis of certain quinolines can also proceed with high enantio- and diastereoselectivity through mechanisms that leverage chiral auxiliaries or catalysts. utwente.nl While specific examples for this compound are not prevalent, these studies on related systems demonstrate that stereocontrolled derivatization is a feasible and important aspect of quinoline chemistry.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography of 4,5,7-Trichloro-2-phenylquinoline and Its Crystalline Derivatives
Determination of Molecular Geometry and Conformational Preferences
The primary result from an X-ray diffraction study is the precise set of coordinates for each atom in the crystal's asymmetric unit. From this, a detailed picture of the molecule's geometry emerges. For this compound, key parameters to be determined would include:
The planarity of the quinoline (B57606) ring system: While the quinoline core is aromatic, the presence of multiple bulky chlorine substituents could induce minor distortions from perfect planarity.
The dihedral angle between the quinoline and phenyl rings: This angle is a critical conformational parameter, defining the relative orientation of the two aromatic systems. Steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core will likely lead to a non-coplanar arrangement.
Bond lengths and angles: The C-Cl, C-N, and C-C bond lengths would be determined with high precision, offering insights into the electronic effects of the substituents on the aromatic system. For instance, the C-Cl bond lengths might vary depending on their position on the quinoline ring.
Table 1: Hypothetical Key Molecular Geometry Parameters for this compound Determined by X-ray Crystallography
| Parameter | Expected Value/Range | Significance |
| Dihedral Angle (Quinoline-Phenyl) | 30-60° | Defines molecular shape and potential for π-stacking. |
| C4-Cl Bond Length | ~1.74 Å | Reflects the electronic environment of the chlorinated carbon. |
| C5-Cl Bond Length | ~1.73 Å | Comparison with other C-Cl bonds reveals electronic differences. |
| C7-Cl Bond Length | ~1.73 Å | Provides further insight into substituent effects. |
| C2-N1-C8a Bond Angle | ~117-119° | Characterizes the geometry of the nitrogen-containing heterocycle. |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from X-ray crystallography.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions. For this compound, the analysis would focus on:
Halogen bonding (Cl···Cl and Cl···N interactions): Chlorine atoms can act as both halogen bond donors and acceptors, leading to specific, directional interactions that can significantly influence the crystal packing. Analysis of Cl···Cl contacts can be categorized into Type I and Type II geometries, which have different directional preferences. ias.ac.in
π-π stacking: The aromatic quinoline and phenyl rings can interact through π-π stacking, where the electron-rich π systems are attracted to each other. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined.
C-H···Cl and C-H···π interactions: Weak hydrogen bonds involving the aromatic C-H groups and either the chlorine atoms or the π-systems of adjacent molecules are also expected to play a role in stabilizing the crystal lattice. ias.ac.in
Understanding these interactions is crucial as they dictate the material's bulk properties, such as solubility and melting point.
Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR)
SSNMR is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials, providing information that is complementary to diffraction methods. It is particularly valuable for studying polymorphism and amorphous states.
Elucidation of Polymorphism and Amorphous States
Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. SSNMR is highly sensitive to the local environment of each nucleus.
¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is the most common SSNMR experiment for organic solids. If this compound exists in multiple polymorphic forms, each form would likely produce a unique ¹³C SSNMR spectrum. The number and position of the peaks correspond to the number of crystallographically inequivalent carbon atoms.
Amorphous Content: Broad, featureless humps in an SSNMR spectrum, underlying the sharp peaks from the crystalline portion, can indicate the presence of an amorphous (non-crystalline) phase.
Detailed Insights into Local Electronic Environments
The chemical shift of a nucleus in an SSNMR spectrum is exquisitely sensitive to its local electronic environment.
Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift can be anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. Analyzing the CSA tensor provides detailed information about the local electronic structure and symmetry around a specific nucleus.
Distinguishing Carbon Environments: The ¹³C SSNMR spectrum would show distinct signals for each carbon atom in the molecule. For example, the carbons bonded to chlorine would have characteristic chemical shifts compared to those bonded to hydrogen or nitrogen. The chemical shifts would also be influenced by the intermolecular interactions present in the crystal lattice.
Table 2: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) | Notes |
| Phenyl Ring (unsubstituted carbons) | 125-135 | Typical aromatic carbon region. |
| Phenyl Ring (ipso-carbon) | 135-145 | Carbon attached to the quinoline ring. |
| Quinoline Ring (C-H) | 120-140 | Affected by nitrogen and chlorine substituents. |
| Quinoline Ring (C-Cl) | 130-150 | Deshielded by the electronegative chlorine atom. |
| Quinoline Ring (C-N) | 145-160 | Influenced by the nitrogen heteroatom. |
| Quinoline Ring (quaternary carbons) | 140-155 | Bridgehead carbons and carbon attached to the phenyl group. |
Note: These are predicted ranges based on known data for substituted quinolines and are subject to the specific polymorphic form and packing effects.
High-Resolution Mass Spectrometry and Fragmentation Studies (for mechanistic insights)
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with tandem mass spectrometry (MS/MS), it reveals how the molecule breaks apart, offering structural clues and insights into bond strengths.
For this compound, an HRMS analysis using a technique like electrospray ionization (ESI) would first confirm its elemental composition (C₁₅H₈Cl₃N) by measuring the mass of its protonated molecule, [M+H]⁺. The characteristic isotopic pattern of the three chlorine atoms would be a key signature.
Fragmentation studies (MS/MS) on the [M+H]⁺ ion would likely reveal the following fragmentation pathways:
Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the neutral loss of a hydrogen chloride molecule.
Loss of a Chlorine Radical (Cl•): This would result in a radical cation, and its relative abundance would provide information on the relative strengths of the C-Cl bonds.
Cleavage of the Phenyl Group: The bond connecting the phenyl and quinoline rings could cleave, leading to fragments corresponding to the C₆H₅⁺ ion or the trichloro-quinoline cation.
Ring Cleavage: More energetic fragmentation could lead to the breakdown of the quinoline ring system itself.
By carefully analyzing the masses of the fragment ions, the fragmentation pathways can be pieced together, providing powerful corroborating evidence for the proposed structure.
Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Detailed Conformer Analysis
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the advanced vibrational spectroscopy of this compound. While methodologies for using Raman and Fourier-transform infrared (FT-IR) spectroscopy for the conformational analysis of complex organic molecules are well-established, their direct application to this particular compound has not been documented in available scholarly articles. nih.govscielo.org.mx
For a molecule like this compound, different spatial arrangements of the phenyl group relative to the quinoline ring system would give rise to distinct conformers. These conformers would, in theory, exhibit unique vibrational spectra. A detailed analysis, often supported by quantum chemical calculations such as Density Functional Theory (DFT), would allow for the assignment of observed spectral bands to specific vibrational modes of each conformer. nih.gov Such an analysis can provide insights into the most stable conformer and the energy barriers between different conformations.
However, without experimental spectra (Raman and FT-IR) or computational studies performed specifically on this compound, a detailed discussion of its vibrational modes and conformer analysis remains speculative. The generation of data tables showing vibrational frequencies and their assignments is therefore not possible.
Further research, involving the synthesis and subsequent spectroscopic analysis of this compound, would be required to provide the detailed findings intended for this section. Such studies would contribute valuable information to the broader understanding of the structural chemistry of halogenated quinoline derivatives.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 4,5,7-trichloro-2-phenylquinoline at the atomic and electronic levels. These methods provide a robust framework for understanding its structure, stability, and reactivity. rsc.orgresearchgate.netnih.govrsc.orgrsc.orgtandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net
The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atom of the quinoline (B57606) ring and the regions around the chlorine atoms are anticipated to be areas of negative potential, indicating their role as potential sites for electrophilic attack. Conversely, the phenyl ring and parts of the quinoline scaffold would exhibit positive potential. This charge distribution is crucial for understanding intermolecular interactions and predicting sites of reaction.
Table 1: Representative Calculated Electronic Properties for Substituted Quinolines
| Property | Representative Value Range for Substituted Quinolines | Expected Influence on this compound |
| HOMO Energy | -5.5 to -6.5 eV | Lowered due to electron-withdrawing Cl atoms |
| LUMO Energy | -1.5 to -2.5 eV | Lowered due to electron-withdrawing Cl atoms |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Potentially modulated by the combined effects of phenyl and chloro substituents |
| Dipole Moment | 2.0 to 4.0 D | Significant due to the presence of polar C-Cl and C-N bonds |
Note: These are generalized values based on studies of similar quinoline derivatives and are intended to be illustrative. Actual values for this compound would require specific calculations.
Quantum chemical calculations can furnish a variety of molecular descriptors that quantify the reactivity and selectivity of a molecule. These descriptors, derived from the electronic structure, provide a more nuanced understanding than simple frontier orbital analysis. Key reactivity descriptors include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.
For this compound, the presence of multiple chlorine atoms is expected to increase its electrophilicity. The analysis of local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack, offering predictions on regioselectivity in chemical reactions.
The three-dimensional structure of a molecule is intimately linked to its properties and function. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The primary degree of freedom in this molecule is the rotation of the phenyl group relative to the quinoline core.
Computational methods can systematically rotate this dihedral angle and calculate the corresponding energy, revealing the most stable (lowest energy) conformation and any higher energy conformers. The steric hindrance between the phenyl group and the chlorine atom at position 5, as well as the hydrogen at position 3, would be a critical factor in determining the preferred rotational angle. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets or other molecules. frontiersin.org
A significant application of quantum chemical calculations is the simulation of spectroscopic data. By calculating the vibrational frequencies and the nuclear magnetic shielding constants, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govacs.orgnih.gov
The properties and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. Molecular dynamics simulations can explicitly model the interactions between this compound and surrounding solvent molecules. These simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties such as the solvation free energy.
By analyzing the radial distribution functions from an MD simulation, it is possible to understand the structuring of solvent molecules around the solute and identify specific intermolecular interactions, such as hydrogen bonding (if applicable) or dipole-dipole interactions. This information is critical for understanding the molecule's solubility and its behavior in solution-phase reactions.
Mechanistic Pathways Elucidation through Computational Modeling
There is no available research that specifically elucidates the mechanistic pathways of reactions involving this compound through computational modeling. This type of research would involve quantum chemical calculations to map out reaction coordinates, identify transition states, and determine the energetics of potential reaction pathways, providing insight into how the compound is formed or how it reacts with other chemical species.
Exploration of Chemical Reactivity and Catalysis
Photoinduced Reactivity and Photoredox Catalysis
The field of photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical transformations under mild conditions. rsc.org Quinolines and their derivatives have been investigated as both substrates and catalysts in these processes.
Light-Driven Transformations and Radical Processes
Substituted quinolines can undergo a variety of light-driven transformations. Upon absorption of light, the quinoline (B57606) moiety can be excited to a higher energy state, making it more susceptible to electron transfer processes. acs.org This can initiate radical reactions, which are useful for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the photoredox-catalyzed synthesis of 2-alkylquinolines has been achieved through the condensation of anilines and alkenyl ethers, demonstrating the utility of light in constructing the quinoline core itself. rsc.orgrsc.org
While specific studies on the photoinduced reactivity of 4,5,7-Trichloro-2-phenylquinoline are not extensively documented, the general principles of photoredox catalysis on the quinoline scaffold suggest its potential to participate in such transformations. The electron-withdrawing nature of the three chlorine atoms and the aromatic phenyl group would influence the electronic properties of the quinoline core, likely affecting its excited-state redox potentials. These substituents could modulate the reactivity of radical intermediates generated during a photochemical process.
Role of this compound in Photochemical Cycles
In a typical photoredox cycle, a photocatalyst absorbs light and then engages in single-electron transfer (SET) with a substrate to generate a radical ion. acs.org The catalyst is subsequently regenerated in a later step of the cycle. While often a transition metal complex (e.g., of ruthenium or iridium) or an organic dye is used as the primary photocatalyst, the substrate itself can sometimes play a role in the photochemical cycle, particularly if it can be excited by visible light. acs.orgnih.gov
Given the extended conjugation provided by the 2-phenyl group, this compound may absorb in the UV or near-visible region. In a photochemical reaction, it could potentially act as a photosensitizer or be directly excited to participate in electron transfer processes. The specific role would depend on its photophysical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials, which are not widely reported. The trichloro-substitution pattern will also impact these properties.
Transition Metal-Catalyzed Reactions Involving the Quinoline Core
The quinoline nucleus is a versatile platform for transition metal-catalyzed reactions, serving as both a ligand and a substrate for functionalization. nih.govrsc.org
Use as a Ligand in Homogeneous Catalysis
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for transition metals. Quinolines and their derivatives have been employed as ligands in a variety of catalytic reactions. chiba-u.jpnih.govrsc.org The electronic and steric properties of the quinoline ligand can be tuned by the substituents on the ring.
In the case of this compound, the nitrogen atom's basicity is reduced by the electron-withdrawing effect of the chlorine atoms. This would result in a weaker coordination to a metal center compared to unsubstituted quinoline. However, the bulky phenyl group at the 2-position and the chlorine at the 7-position could provide steric hindrance that might be beneficial for certain catalytic applications, potentially influencing the selectivity of a reaction. While specific applications of this compound as a ligand are not prominent in the literature, related quinoline-containing ligands have been used in complexes for photoreactions and other catalytic transformations. chiba-u.jp
Substrate in C-H Activation and Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis. The quinoline scaffold has been a subject of intense research in the area of C-H activation. nih.govrsc.org Transition metals, particularly palladium, have been instrumental in the regioselective functionalization of quinoline's C-H bonds. rsc.org
The phenyl group at the C2 position of this compound can act as a directing group for ortho-C-H activation on the phenyl ring. More relevant to the quinoline core, the nitrogen atom can direct the metallation of the C8-H bond. However, the presence of a chlorine atom at C7 might sterically hinder this process. The electronic effects of the chlorine substituents would also influence the reactivity of the various C-H bonds on the quinoline ring. For example, computational studies on quinoline N-oxides have shown that the regioselectivity of Pd(II)-catalyzed C-H activation can be switched between the C2 and C8 positions based on the catalyst and reaction conditions. rsc.org Similar principles would apply to this compound, with the existing substituents playing a key role in determining the site of functionalization.
Acid-Base Properties and Protolytic Equilibria of Halogenated Quinolines
The basicity of the quinoline nitrogen is a fundamental property that influences its chemical reactivity and biological activity. This basicity can be quantified by the pKa of its conjugate acid. The pKa of unsubstituted quinoline is approximately 4.9. Substituents on the quinoline ring can significantly alter this value.
Electron-withdrawing groups, such as halogens, generally decrease the basicity of the quinoline nitrogen (i.e., lower the pKa of the conjugate acid) by inductively pulling electron density away from the nitrogen atom. Conversely, electron-donating groups increase the basicity.
Below is a table illustrating the expected trend in basicity.
| Compound | Substituents | Expected pKa of Conjugate Acid |
| Quinoline | None | ~4.9 |
| 2-Phenylquinoline (B181262) | 2-phenyl | Slightly lower than quinoline |
| This compound | 2-phenyl, 4-Cl, 5-Cl, 7-Cl | Significantly lower than quinoline |
This reduced basicity has implications for its use as a ligand, as mentioned earlier, and for its behavior in acidic or basic reaction media.
Electrophilic and Nucleophilic Reactivity at Specific Sites
Comprehensive research on the specific electrophilic and nucleophilic reactivity at distinct sites of this compound is not extensively available in the public domain. The reactivity of quinoline and its derivatives is generally influenced by the electron-withdrawing effect of the nitrogen atom and the nature of the substituents on the rings. In the case of this compound, the presence of three chlorine atoms, which are deactivating, electron-withdrawing groups, and a phenyl group at the 2-position, significantly modulates the electron density distribution and, consequently, the reactivity of the quinoline core.
Nucleophilic Reactivity:
The quinoline ring system is generally electron-deficient, a characteristic that is further intensified by the presence of three electron-withdrawing chlorine atoms. This electron deficiency makes the carbon atoms of the quinoline nucleus susceptible to nucleophilic attack. In chloroquinolines, the positions most activated towards nucleophilic substitution are typically the 2- and 4-positions. However, in this compound, the 2-position is already substituted with a phenyl group. Therefore, the 4-position is a primary site for potential nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atoms at positions 5 and 7 on the benzene (B151609) ring portion of the quinoline are generally less reactive towards nucleophilic displacement compared to those on the pyridine (B92270) ring, unless under harsh reaction conditions or when activated by other strongly electron-withdrawing groups. The reactivity of these positions would be considerably lower than the 4-position.
Electrophilic Reactivity:
Electrophilic substitution on the quinoline ring is generally more difficult than on benzene due to the deactivating effect of the nitrogen atom. Such reactions typically require more forcing conditions and tend to occur on the benzene ring portion of the molecule at positions 5 and 8. In this compound, positions 5 and 7 are already occupied by chlorine atoms. This leaves position 8 and, to a lesser extent, position 6 as potential sites for electrophilic attack. However, the presence of the deactivating chlorine atoms at positions 5 and 7 would further decrease the electron density of the carbocyclic ring, making electrophilic substitution challenging.
The phenyl group at the 2-position could also undergo electrophilic substitution. The directing influence of the quinoline ring on the phenyl substituent would determine the preferred positions of attack (ortho, meta, or para) on the phenyl ring.
Potential Applications in Materials Science and Advanced Technologies Non Biological
Role in Organic Electronics and Optoelectronic Devices
The rigid, planar structure of the quinoline (B57606) system is a common feature in organic molecules designed for electronic applications. The presence of the phenyl group and chlorine atoms would further modify the electronic energy levels (HOMO/LUMO) of the molecule, a critical factor in the design of organic electronic devices.
In the realm of organic electronics, the ability of a molecule to accept and transport electrons is crucial for the development of n-type organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaics (OPVs). The three chlorine atoms on the quinoline ring of 4,5,7-Trichloro-2-phenylquinoline are strongly electron-withdrawing. This characteristic is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the compound. A lower LUMO energy level is a primary indicator of a good electron acceptor. Therefore, it is plausible that this compound could exhibit n-type semiconductor behavior, facilitating the transport of electrons. The planarity of the quinoline core would also encourage intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.
Quinoline derivatives are well-known for their fluorescent properties. The extended π-conjugated system of this compound suggests that it is likely to be luminescent. The specific wavelengths of absorption and emission would be determined by the precise energy gap between its HOMO and LUMO. The chlorine and phenyl substituents would influence the photophysical properties, such as the fluorescence quantum yield and Stokes shift.
Given that the fluorescence of quinoline-based compounds can be sensitive to their local environment, this compound could potentially be developed into a fluorescent sensor. For instance, the nitrogen atom in the quinoline ring can act as a binding site for metal ions. Coordination with a metal ion would likely alter the electronic structure of the molecule, leading to a detectable change in its fluorescence (e.g., enhancement or quenching). This could form the basis for a selective and sensitive analytical method for detecting specific metal ions.
Use as Precursors for Advanced Polymer Materials
The structure of this compound offers several possibilities for its use as a monomer in the synthesis of advanced polymers. The chlorine atoms can potentially serve as reactive sites for polymerization reactions, such as cross-coupling reactions (e.g., Suzuki or Stille coupling), which are powerful methods for creating carbon-carbon bonds and forming conjugated polymers.
Polymers incorporating the this compound unit could possess interesting properties. For example, a polymer with this repeating unit would likely have a high electron affinity due to the trichloro-substituted quinoline core, making it a candidate for use as an electron-transporting polymer in organic electronic devices. The rigidity of the monomer unit could also lead to polymers with high thermal stability and well-defined morphologies.
Supramolecular Assembly and Self-Organized Systems
Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. The planar and aromatic nature of this compound makes it a good candidate for participating in π-π stacking interactions, which are a key driving force in the formation of supramolecular assemblies.
Furthermore, the nitrogen atom of the quinoline ring can participate in hydrogen bonding or coordination with metal centers. This allows for the programmed self-assembly of the molecule into more complex architectures, such as one-dimensional stacks, two-dimensional sheets, or even discrete, cage-like structures. The formation of such ordered systems can lead to materials with anisotropic properties, which are of interest for applications in areas like polarized light emission or directional energy transfer.
Applications in Analytical Chemistry (e.g., as chemical standards, complexing agents)
In analytical chemistry, compounds with high purity and stability can serve as chemical standards for the calibration of instruments and the validation of analytical methods. If this compound can be synthesized in a highly pure form, it could potentially be used as a standard in techniques like chromatography (e.g., HPLC, GC) or spectroscopy.
The presence of the quinoline nitrogen and the potential for the phenyl and chloro-substituted rings to engage in various intermolecular interactions also suggests its utility as a complexing agent. It could be investigated for its ability to selectively bind to certain metal ions or organic molecules. This could be exploited in separation science (e.g., as a stationary phase in chromatography) or for the development of chemical sensors, as discussed earlier.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are often not environmentally friendly. nepjol.info However, the field is increasingly shifting towards green chemistry principles. Future research will likely focus on developing novel, sustainable synthetic routes for 4,5,7-Trichloro-2-phenylquinoline that are both efficient and eco-friendly.
Current industrially feasible methods for producing 4,5,7-trichloroquinoline (B1580783) involve a three-step process starting from 3,5-dichloroaniline (B42879) and acrylonitrile. researchgate.net While effective, this process can be improved upon by minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Emerging sustainable approaches for quinoline synthesis that could be adapted for this compound include:
One-Pot Multicomponent Reactions (MCRs) : These reactions offer a streamlined approach by combining multiple reactants in a single vessel to form the final product, which reduces waste and saves time. frontiersin.orgsemanticscholar.orgnih.gov
Use of Eco-Friendly Solvents : Replacing hazardous organic solvents with greener alternatives like water is a key goal. tuwien.at Research has demonstrated the successful synthesis of quinolines in aqueous conditions. researchgate.net
Catalyst Innovation : The development and use of non-toxic, reusable catalysts, such as aluminum chloride in solvent-free conditions or leveraging microwave irradiation, can lead to cleaner and more efficient reactions. nepjol.inforesearchgate.net
| Synthetic Strategy | Advantages | Relevant Research |
| One-Pot Multicomponent Reactions | Reduces waste, shortens reaction times, increases atomic economy. | frontiersin.orgsemanticscholar.orgnih.gov |
| Aqueous Media Synthesis | Environmentally benign, reduces reliance on hazardous organic solvents. | tuwien.atresearchgate.net |
| Novel Catalysis | Avoids toxic catalysts, potential for reusability, can decrease reaction times. | nepjol.inforesearchgate.net |
Integration into Multifunctional Advanced Materials
The unique electronic and structural properties imparted by halogen atoms make halogenated compounds like this compound promising building blocks for advanced materials. openaccessjournals.com Future research is expected to explore the integration of this compound into multifunctional materials with tailored properties.
A key area of interest is the role of halogen bonding , a non-covalent interaction that can be used to control the self-assembly of molecules in crystal engineering. researchgate.net The synergistic effects of halogen bonding and π-π stacking interactions have been shown to be effective in creating organized supramolecular structures, which are crucial for the development of organic electronic devices. researchgate.netrsc.org The chlorine atoms and the phenylquinoline core of this compound make it an ideal candidate for exploring these interactions.
Furthermore, halogenated quinolines have demonstrated potent biological activities, including the ability to eradicate bacterial biofilms. rsc.org This opens up avenues for integrating this compound into advanced materials for biomedical applications, such as antimicrobial coatings for medical devices.
Application of Advanced Machine Learning and AI in Predicting Properties and Reactivity
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid prediction of molecular properties and reaction outcomes. ijnc.ir For a compound like this compound, these computational tools can accelerate discovery and optimization processes significantly.
Future research in this area will likely involve:
Property Prediction : ML models, particularly those based on Quantitative Structure-Property Relationship (QSPR) principles, can be trained on existing data to predict a wide range of physicochemical properties for novel compounds. bham.ac.uk This can include spectral properties, which are crucial for structural analysis. halo.science
Reactivity and Regioselectivity Prediction : Predicting the most likely sites of reaction on a molecule is a significant challenge in synthetic chemistry. ML models have shown high accuracy in predicting the regioselectivity of reactions in heterocyclic compounds. researchgate.netnih.govresearchgate.net This could be used to design more efficient syntheses of derivatives of this compound.
Reaction Outcome Prediction : AI-powered tools are being developed to predict the products of chemical reactions with high accuracy, which can guide experimental work and reduce the number of trial-and-error experiments. quantumzeitgeist.comgithub.com
| AI/ML Application | Potential Impact on this compound Research |
| Property Prediction (QSPR) | Rapidly estimates physicochemical and spectral properties, guiding experimental efforts. bham.ac.ukhalo.science |
| Reactivity Prediction | Predicts reaction sites, enabling the design of selective synthetic modifications. researchgate.netnih.govresearchgate.net |
| Reaction Outcome Prediction | Forecasts the products of potential reactions, optimizing synthetic strategy and saving resources. quantumzeitgeist.comgithub.com |
Interdisciplinary Research with Related Halogenated Heterocycles
The study of this compound does not exist in isolation. Interdisciplinary research involving other halogenated heterocyclic compounds can provide valuable insights and lead to synergistic discoveries. By comparing the properties and reactivity of this compound with related structures, a deeper understanding of structure-property relationships can be achieved.
For instance, research on the regioselective cross-coupling reactions of polyhalogenated pyrimidines has shown that different halogen positions exhibit distinct reactivity, allowing for sequential modifications. researchgate.net Similar studies on this compound could unlock pathways to novel, complex derivatives.
Furthermore, the study of other polyaza heterocycles, such as quinoxalinocinnolines, has revealed novel halogenation reactions. rsc.org Investigating analogous reactions with the this compound scaffold could lead to new synthetic methodologies. The broader family of halogenated quinolines is also being explored for various applications, providing a rich context for comparative studies. rsc.orgnih.gov This collaborative approach, drawing on findings from different classes of halogenated heterocycles, will be crucial for unlocking the full potential of these versatile compounds. uni-muenster.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
